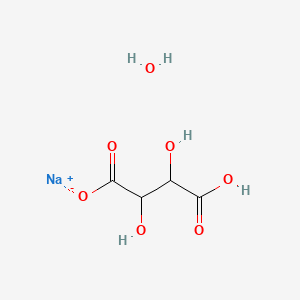
Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate, also known as Sodium bitartrate monohydrate, is a chemical compound with the molecular formula C4H5NaO6 . It is an intermediate in L-valine catabolism and anabolism .
Molecular Structure Analysis
The molecular structure of Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate consists of 4 carbon atoms, 5 hydrogen atoms, 1 sodium atom, and 6 oxygen atoms . The average molecular mass is 172.069 Da .Physical And Chemical Properties Analysis
Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate is a white crystalline substance . It is soluble in water, and its water solution has an acidic reaction .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate is studied for its crystal structure. Jovita et al. (2014) analyzed the crystal structure of a molecular salt containing this compound, revealing a complex three-dimensional structure formed through hydrogen bonds (Jovita et al., 2014).
Chemical Degradation Studies
Niemelä (2007) investigated the thermochemical degradation of cellulose in sodium hydroxide, which produced various carboxylic acids, including compounds related to sodium 3-carboxy-2,3-dihydroxypropanoate hydrate (Niemelä, 2007).
Magnetic Interactions
Gilroy et al. (2009) studied the verdazyl radical clathrate hydrate, which involves sodium 3-carboxy-2,3-dihydroxypropanoate hydrate in its structure. This study revealed strong antiferromagnetic exchange interactions in the crystalline structure (Gilroy et al., 2009).
Hydration and Hydrogen Bond Studies
Farrell et al. (2002) focused on the hydrogen-bonded adduct of sodium 3-carboxy-2,3-dihydroxypropanoate hydrate, revealing insights into its supramolecular architecture (Farrell et al., 2002).
Inhibition Studies
Galardy and Kortylewicz (1984) explored the inhibition properties of analogues of sodium 3-carboxy-2,3-dihydroxypropanoate hydrate, contributing to our understanding of its potential in biochemical applications (Galardy & Kortylewicz, 1984).
Mecanismo De Acción
Target of Action
Sodium bitartrate monohydrate, also known as Sodium hydrogen tartrate monohydrate or Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate, is primarily used in laboratory settings and for the synthesis of substances . .
Mode of Action
It’s known that sodium bitartrate monohydrate can be used as an analytical reagent in a test for ammonium cation, which gives a white precipitate .
Biochemical Pathways
As an analytical reagent, it may interact with certain biochemical pathways during testing procedures .
Pharmacokinetics
It’s known that sodium bitartrate monohydrate is soluble in water , which could potentially influence its bioavailability.
Result of Action
As an analytical reagent, it can cause a reaction that results in a white precipitate when testing for ammonium cation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium bitartrate monohydrate. For instance, it’s known that Sodium bitartrate monohydrate is soluble in water , so the presence of water can influence its action. Additionally, Sodium bitartrate monohydrate is combustible, and the development of hazardous combustion gases or vapors is possible in the event of fire .
Propiedades
IUPAC Name |
sodium;2,3,4-trihydroxy-4-oxobutanoate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVQEXSQFBTIRD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635539 |
Source


|
| Record name | Sodium 3-carboxy-2,3-dihydroxypropanoate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium bitartrate monohydrate | |
CAS RN |
6131-98-2 |
Source


|
| Record name | Sodium 3-carboxy-2,3-dihydroxypropanoate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the crystal structure of sodium hydrogen tartrate monohydrate?
A: Sodium hydrogen (+)-tartrate monohydrate forms a network polymer structure. All tartrate oxygen atoms, except for the protonated carboxyl oxygen, participate in bonding with four distinct sodium complexes. Each sodium ion is coordinated to eight oxygen atoms, forming a distorted bi-face capped trigonal prismatic geometry. The water molecule plays a crucial role by completing the sodium coordination sphere and participating in multiple hydrogen bonds. [] This structure differs from the anhydrous univalent cation (+)-tartrate salts (K+, Rb+, Cs+, Tl+, NH4+), highlighting the influence of the water molecule on the crystal packing. []
Q2: How does the structure of sodium hydrogen tartrate monohydrate compare to similar compounds?
A: While sodium hydrogen (+)-tartrate monohydrate forms a hydrate, similar compounds with other univalent cations like potassium, rubidium, cesium, thallium, and ammonium exist as anhydrous salts. [] This difference in hydration impacts the crystal structure and potentially influences properties like solubility and stability.
Q3: What methods have been used to grow single crystals of sodium hydrogen tartrate monohydrate?
A: Researchers have successfully grown single crystals of sodium hydrogen tartrate monohydrate doped with organometallic compounds using the gel growth technique. [] This method allows for controlled crystal growth and the incorporation of dopants, potentially leading to materials with tailored properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

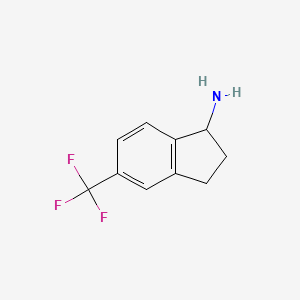
![4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1358398.png)
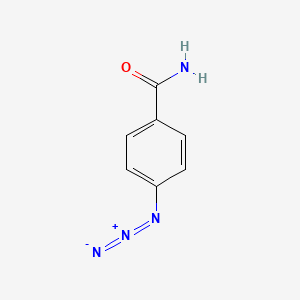
![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)
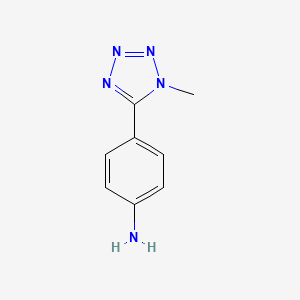
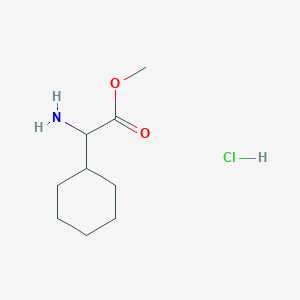
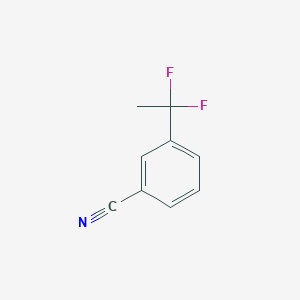
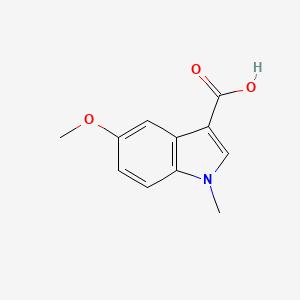
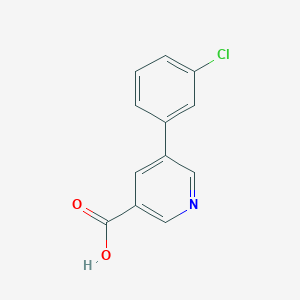
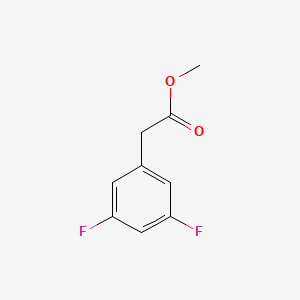
![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)
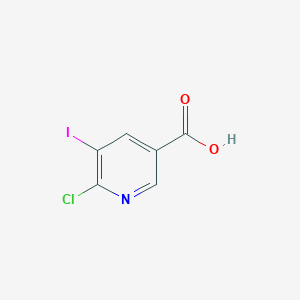
![4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1358420.png)
![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1358422.png)